molecular formula C20H18FNO4 B2873252 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903183-52-8

4-(2-(4-fluorophenyl)-2-oxoethyl)-2-isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B2873252
CAS No.: 903183-52-8
M. Wt: 355.365
InChI Key: ONESINAKJCRIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzo[f][1,4]oxazepine-3,5-dione class, characterized by a seven-membered oxazepine ring fused to a benzene moiety. Its structure includes a 4-fluorophenyl ketone group at the C4 position and an isopropyl substituent at the C2 position (Figure 1).

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c1-12(2)18-20(25)22(11-16(23)13-7-9-14(21)10-8-13)19(24)15-5-3-4-6-17(15)26-18/h3-10,12,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONESINAKJCRIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Analysis

The benzo[f][1,4]oxazepine-3,5-dione scaffold is versatile, allowing modifications at the C2 and C4 positions. Below is a comparative analysis with two analogs from the evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name C2 Substituent C4 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 4-(2-(4-Fluorophenyl)-2-oxoethyl)-2-isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione Isopropyl 4-Fluorophenyl C₂₁H₁₉FNO₅ 384.38 Branched alkyl group; para-fluorine on phenyl ring
2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione Ethyl 5-Fluoro-2-methoxyphenyl C₂₀H₁₈FNO₅ 371.36 Linear alkyl group; ortho-methoxy and meta-fluorine on phenyl ring
4-(2-(2-Methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione Propyl 2-Methoxy-5-methylphenyl C₂₂H₂₂NO₆ 408.41 Linear alkyl chain; ortho-methoxy and para-methyl groups on phenyl ring
Key Observations:

C2 Substituent Effects: The target compound’s isopropyl group (branched) may enhance steric hindrance compared to the ethyl (linear) group in or propyl in . This could influence solubility, metabolic stability, or binding interactions in biological systems.

C4 Aromatic Ring Modifications :

  • The 4-fluorophenyl group in the target compound lacks the methoxy or methyl substituents seen in analogs and . Fluorine’s electronegativity may enhance dipole interactions or alter electronic distribution in the aromatic system.
  • The 5-fluoro-2-methoxyphenyl group in combines steric (methoxy) and electronic (fluorine) effects, which could modulate receptor affinity or metabolic pathways.

Molecular Weight and Drug-Likeness :

  • The target compound (384.38 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule: <500 g/mol). Analogs (371.36 g/mol) and (408.41 g/mol) also comply, though approaches the upper limit.

Potential Implications of Substituent Variations

  • Fluorine Positioning : The para-fluorine in the target compound vs. meta-fluorine in could influence π-π stacking or hydrogen bonding in target binding pockets.
  • Methoxy vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.